molecular formula C17H17N3OS2 B2407003 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 441289-51-6

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2407003
CAS No.: 441289-51-6
M. Wt: 343.46
InChI Key: OCBJBEIBIXCOSD-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a methylthio-benzo[d]thiazolyl moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

4-(dimethylamino)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)13-7-4-11(5-8-13)16(21)18-12-6-9-14-15(10-12)23-17(19-14)22-3/h4-10H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBJBEIBIXCOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves a multi-step process. One efficient method includes the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . This one-pot procedure is advantageous due to its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzothiazole core, similar to 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For example, molecular docking studies suggest that certain derivatives can effectively bind to targets involved in cancer cell growth, indicating their potential as anticancer agents .

Acetylcholinesterase Inhibition

Benzothiazole derivatives have also been explored for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. Compounds similar to this compound have shown significant AChE inhibitory activity, suggesting their potential utility in treating cognitive disorders .

Case Studies

Several studies exemplify the compound's applications:

  • Antimicrobial Screening : A study synthesized various benzothiazole derivatives and evaluated their antibacterial activity using standard methods. The results highlighted that specific modifications to the benzothiazole structure significantly enhanced antimicrobial efficacy .
  • Anticancer Activity : Research involving molecular docking simulations revealed that certain benzothiazole derivatives could effectively interact with cancer cell receptors, leading to reduced cell viability in vitro .
  • Cognitive Enhancement : A recent study demonstrated that benzothiazole compounds could inhibit AChE effectively, providing a basis for further development as therapeutic agents for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial receptors such as the CviR receptor in Chromobacterium violaceum, thereby inhibiting the quorum sensing signals . This disruption prevents the bacteria from coordinating activities like biofilm formation and virulence factor production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is unique due to its combination of a dimethylamino group and a methylthio-benzo[d]thiazolyl moiety, which confer specific electronic and steric properties. This makes it particularly effective as a quorum sensing inhibitor, distinguishing it from other similar compounds.

Biological Activity

The compound 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is part of a class of benzothiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

The chemical formula for the compound is C15H16N2OSC_{15}H_{16}N_2OS. It features a dimethylamino group and a methylthio-substituted benzothiazole moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research has identified several key areas where this compound exhibits significant biological activity:

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical targets in Alzheimer's disease treatment.
    • In vitro studies have shown that certain benzothiazole derivatives, which include similar structural motifs to our compound, demonstrate potent inhibition of AChE and MAO-B, suggesting potential neuroprotective effects against neurodegeneration .
  • Anticancer Activity :
    • Benzothiazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
    • The mechanism often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
  • VEGFR-2 Inhibition :
    • Recent studies have indicated that benzothiazole hybrids can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. The IC50 values reported for related compounds suggest promising activity against this target .

Case Studies

Several studies have provided insights into the biological activity of benzothiazole derivatives:

  • Study on AChE and MAO-B Inhibition : A study synthesized multiple benzothiazole derivatives and tested their inhibitory effects on AChE and MAO-B. Notably, one derivative showed an IC50 value of 23.4 nM against AChE, indicating strong potential for treating Alzheimer's disease .
  • Anticancer Activity Evaluation : Another research effort focused on evaluating the anticancer properties of various benzothiazole compounds, revealing that some exhibited selective potency against cancer cell lines with IC50 values as low as 0.096 μM against EGFR .

Data Tables

Compound NameTarget EnzymeIC50 Value (nM)Biological Activity
Compound 4fAChE23.4 ± 1.1Neuroprotective
Compound 4aMAO-B40.3 ± 1.7Neuroprotective
Compound XVEGFR-291Anticancer
Compound YEGFR96Anticancer

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide?

  • Methodology : The synthesis typically involves coupling a benzo[d]thiazole derivative (e.g., 2-(methylthio)benzo[d]thiazol-6-amine) with a substituted benzoyl chloride (e.g., 4-(dimethylamino)benzoyl chloride) under basic conditions. Triethylamine or pyridine is used to neutralize HCl byproducts, and the reaction is stirred at room temperature or slightly elevated temperatures (40–60°C) for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .
  • Critical Parameters : Reactant stoichiometry (1:1 molar ratio), solvent choice (dry dichloromethane or DMF), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride.

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, thioether protons at δ ~2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₇H₁₈N₃OS₂).
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
    • Supplementary Methods : IR spectroscopy for carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches.

Q. What functional groups dictate the compound’s reactivity in biological assays?

  • Key Groups :

  • Benzo[d]thiazole core : Enhances π-π stacking with protein targets, potentially influencing anticancer or antimicrobial activity.
  • Methylthio group (-SMe) : Participates in hydrogen bonding or redox-mediated interactions.
  • Dimethylamino group (-NMe₂) : Modulates solubility and membrane permeability via pH-dependent protonation .

Advanced Research Questions

Q. How can reaction yield be optimized during scale-up synthesis?

  • Strategies :

  • Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) to improve acylation efficiency.
  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., acetonitrile) to enhance solubility and reduce toxicity.
  • Temperature Control : Gradual heating (e.g., 50°C) to minimize side reactions like thioether oxidation .
    • Yield Metrics : Pilot-scale reactions (10–100 g) typically achieve 60–75% yield after optimization .

Q. How to resolve contradictions in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
  • Mitigation Steps :

  • Standardized Assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • Batch Reproducibility : Repeat synthesis and characterization to ensure consistent purity (>98% by HPLC) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace -SMe with -SO₂Me) to isolate contributing groups .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Approaches :

  • Molecular Docking : Software like AutoDock Vina to model binding to kinases or DNA topoisomerases (e.g., docking scores < -8.0 kcal/mol suggest strong binding).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP ~3.2, high GI absorption) .

Q. How to design experiments probing the compound’s mechanism of action?

  • Experimental Framework :

  • Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., EGFR kinase) using fluorescence-based kits.
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways in treated cells.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Data Management and Reproducibility

Q. What protocols ensure data integrity in multi-institutional studies?

  • Best Practices :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives for real-time data sharing and version control.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Independent Validation : Third-party replication of key results (e.g., IC₅₀ values) .

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